1-cyclopentyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
The compound “1-cyclopentyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide” is a complex organic molecule that contains several functional groups . It includes a cyclopentyl group, a 1,2,4-triazole ring, and a pyrrolidine ring. The 1,2,4-triazole ring is a type of heterocyclic aromatic organic compound that contains three nitrogen atoms . The pyrrolidine ring is a type of organic compound that consists of a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentyl group, the 1,2,4-triazole ring, and the pyrrolidine ring would each contribute to the overall structure .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. The reactivity of the compound would likely be influenced by the presence of the various functional groups and the structure of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of the atoms and bonds it contains. These properties could include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis
Research into the synthesis of novel heterocyclic compounds incorporating various moieties, such as pyrrole, pyridine, and triazolopyridine, is a significant area of interest. These compounds have been synthesized using versatile precursors and evaluated for different applications, including their potential as insecticidal agents against pests like Spodoptera littoralis (Fadda et al., 2017). Similarly, the synthesis and antimicrobial evaluation of thienopyrimidine derivatives have been explored, highlighting the relevance of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antimicrobial Activity
Thienopyrimidine derivatives, synthesized from heteroaromatic o-aminonitrile, have shown pronounced antimicrobial activity, demonstrating the potential of such compounds in addressing microbial resistance and infection control (Bhuiyan et al., 2006). This area of research is crucial for developing new therapeutic agents against various pathogens.
Molecular Docking and In Vitro Screening
The synthesis of novel compounds and their evaluation through molecular docking and in vitro screening is another critical application area. This approach helps in understanding the interaction between synthesized compounds and target proteins, facilitating the design of more effective therapeutic agents. For instance, novel pyridine and fused pyridine derivatives have been prepared and subjected to molecular docking screenings towards specific target proteins, revealing moderate to good binding energies (Flefel et al., 2018).
Future Directions
Properties
IUPAC Name |
1-cyclopentyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-19-10-17-18-15(19)23-7-6-16-14(22)11-8-13(21)20(9-11)12-4-2-3-5-12/h10-12H,2-9H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXBTVAWUHYHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2CC(=O)N(C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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